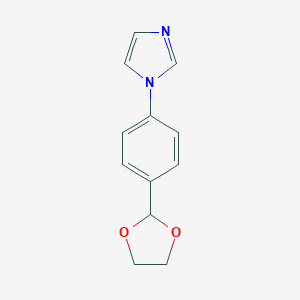

2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan

Description

2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan (CAS: 151055-85-5), also known as 1-[3-(1,3-dioxolan-2-yl)phenyl]-1H-imidazole, is a heterocyclic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted at the para position with an imidazole moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antifungal and anticancer agents . Its synthesis typically involves coupling reactions between imidazole derivatives and substituted dioxolane precursors under catalytic conditions .

Properties

CAS No. |

145937-50-4 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-[4-(1,3-dioxolan-2-yl)phenyl]imidazole |

InChI |

InChI=1S/C12H12N2O2/c1-3-11(14-6-5-13-9-14)4-2-10(1)12-15-7-8-16-12/h1-6,9,12H,7-8H2 |

InChI Key |

ASVZOQBOYOYARS-UHFFFAOYSA-N |

SMILES |

C1COC(O1)C2=CC=C(C=C2)N3C=CN=C3 |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)N3C=CN=C3 |

Synonyms |

2-((4-Imidazol-1-yl)phenyl)-1,3-dioxolan |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

A. 2-(4-Fluorophenyl)-1,3-dioxolane (CAS: N/A)

- Structure : Replaces the imidazole group with a fluorine atom on the phenyl ring.

- Properties : Increased lipophilicity due to the fluorophenyl group, enhancing membrane permeability. However, it lacks the hydrogen-bonding capability of imidazole, reducing interaction with biological targets .

- Applications : Primarily used in agrochemicals as a building block for herbicides.

B. 2-[3-(1,2,4-Triazol-1-yl)phenyl]-1,3-dioxolane (CAS: 1141669-93-3)

- Structure : Substitutes imidazole with a triazole ring.

- Properties : The triazole group enhances metabolic stability and introduces additional hydrogen-bonding sites. This compound exhibits improved antifungal activity compared to the imidazole derivative, attributed to stronger interactions with fungal cytochrome P450 enzymes .

- Synthesis : Achieved via click chemistry using copper-catalyzed azide-alkyne cycloaddition .

C. 2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles

- Structure : Retains the imidazole core but lacks the dioxolane ring; instead, features diphenyl substitutions.

- Properties: These compounds demonstrate broad-spectrum antimicrobial activity.

- Synthesis : Prepared via the Debus-Radziszewski reaction using benzil, ammonium acetate, and substituted aldehydes in glacial acetic acid .

Key Observations :

- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is critical for introducing imidazole to the dioxolane framework .

- Triazole derivatives benefit from click chemistry, offering higher yields and milder conditions .

Conformational Analysis

The 1,3-dioxolane ring adopts distinct conformations influencing binding affinity:

- Parallel vs. Perpendicular Orientation :

- In 2-((4-Imidazol-1-YL)phenyl)-1,3-dioxolan, the dioxolane phenyl ring preferentially aligns parallel to aromatic residues (e.g., Phe304 in enzyme targets), achieving a lower free energy state (−5.88 kcal/mol vs. −4.71 kcal/mol for perpendicular) due to enhanced hydrophobic interactions .

- Fluorophenyl analogues exhibit reduced conformational flexibility, favoring perpendicular orientations that limit binding in hydrophobic pockets .

Pharmacological and Toxicological Profiles

Notable Findings:

- The triazole derivative shows superior antifungal potency due to stronger enzyme inhibition.

- Imidazole-containing compounds exhibit moderate toxicity, likely due to hepatic metabolism of the heterocycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.